molecular formula C12H14N2OS B15074804 N-(3-acetyl-phenyl)-N'-allyl-thiourea CAS No. 104509-97-9

N-(3-acetyl-phenyl)-N'-allyl-thiourea

Cat. No.: B15074804
CAS No.: 104509-97-9
M. Wt: 234.32 g/mol
InChI Key: WRHAGJCMAVKAIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetyl-phenyl)-N’-allyl-thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The compound features a phenyl ring substituted with an acetyl group at the 3-position and an allyl group attached to the nitrogen atom of the thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetyl-phenyl)-N’-allyl-thiourea typically involves the reaction of 3-acetyl aniline with allyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of N-(3-acetyl-phenyl)-N’-allyl-thiourea can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetyl-phenyl)-N’-allyl-thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like halides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

N-(3-acetyl-phenyl)-N’-allyl-thiourea has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: The compound exhibits antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of N-(3-acetyl-phenyl)-N’-allyl-thiourea involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. This inhibition can disrupt various biological pathways, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with the function of metalloproteins and enzymes involved in oxidative stress responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetyl-phenyl)-N’-methyl-thiourea
  • N-(3-acetyl-phenyl)-N’-ethyl-thiourea
  • N-(3-acetyl-phenyl)-N’-propyl-thiourea

Uniqueness

N-(3-acetyl-phenyl)-N’-allyl-thiourea is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The allyl group can undergo various chemical transformations, making the compound versatile for synthetic applications. Additionally, the allyl group may enhance the compound’s ability to interact with biological targets, potentially leading to improved antimicrobial and anticancer properties.

Properties

CAS No.

104509-97-9

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

1-(3-acetylphenyl)-3-prop-2-enylthiourea

InChI

InChI=1S/C12H14N2OS/c1-3-7-13-12(16)14-11-6-4-5-10(8-11)9(2)15/h3-6,8H,1,7H2,2H3,(H2,13,14,16)

InChI Key

WRHAGJCMAVKAIL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=S)NCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.